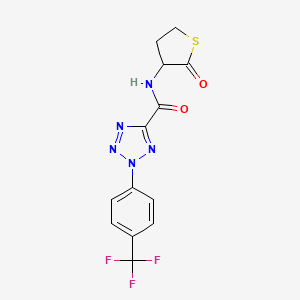

N-(2-oxotetrahydrothiophen-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-oxothiolan-3-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N5O2S/c14-13(15,16)7-1-3-8(4-2-7)21-19-10(18-20-21)11(22)17-9-5-6-24-12(9)23/h1-4,9H,5-6H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWLDIRTDZTDKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-oxotetrahydrothiophen-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound's structure can be dissected into two primary components: the tetrazole moiety, which is known for its diverse biological activities, and the trifluoromethylphenyl group that enhances lipophilicity and bioactivity. The presence of the tetrahydrothiophene ring contributes to the compound's unique properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. The detailed synthetic pathway is crucial for ensuring high yield and purity of the final product.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key areas of interest include:

1. Anticancer Activity

Research has indicated that compounds containing tetrazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that tetrazole derivatives could inhibit cell proliferation in HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance its interaction with bacterial membranes, leading to increased permeability and subsequent bacterial death.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:

- Inhibition of Enzymatic Activity: The tetrazole moiety may interact with metal ions in enzymes, inhibiting their activity.

- DNA Interaction: Some studies suggest that tetrazoles can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several case studies highlight the biological potential of similar compounds:

- Cytotoxicity Study : A series of copper(II) complexes with tetrazole derivatives were tested against cancer cell lines, showing significant cytotoxic effects compared to non-cancerous cells .

- Antimicrobial Testing : Compounds with similar structural features were evaluated against common pathogens like E. coli and S. aureus, demonstrating effective inhibition at low concentrations.

Data Table: Biological Activities Summary

Comparison with Similar Compounds

Tetrazole Carboxamides with Varied Amide Substituents

N-(5-Chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396714-93-4)

- Structural Differences : The amide nitrogen is substituted with a 5-chloro-2-hydroxyphenyl group instead of 2-oxotetrahydrothiophen-3-yl.

- Functional Impact : The hydroxyl and chloro groups may improve solubility but increase metabolic susceptibility (e.g., glucuronidation). In contrast, the sulfur-oxo group in the target compound balances stability and polarity .

- Molecular Weight : 383.71 g/mol (similar to the target compound, likely within drug-like parameters).

- N-(2,2,2-Trifluoroethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide Derivatives Examples include 2-(4-(thiophene-3-carboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide (CAS 1396558-73-8, MW 396.3 g/mol). Thiophene substituents may enhance π-π stacking but reduce metabolic stability compared to tetrahydrothiophen .

Thiophene and Thiazole Carboxamides

- N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide (CAS 2147485-13-8)

- Structural Contrast : Replaces the tetrazole core with a thiophene ring and substitutes the amide with a thiazole group.

- Functional Impact : Thiazole and thiophene rings offer distinct electronic profiles; the thiazole’s basic nitrogen may engage in additional hydrogen bonding. However, the tetrazole’s aromaticity and rigidity in the target compound may confer superior metabolic resistance .

- Synthesis : Both compounds use HATU-mediated coupling, but the target compound’s tetrazole synthesis likely requires prior oxime or cyclization steps .

Heterocyclic Systems with Sulfur and Nitrogen

- 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide Structural Comparison: Features a thiazolidinone ring instead of tetrazole. Biological Relevance: Thiazolidinones are associated with antimicrobial and anticancer activities, whereas tetrazoles are often explored for their stability in medicinal chemistry .

Key Research Findings and Data

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|---|

| Target Compound | ~380–400 (estimated) | ~2.5 | 0.05–0.1 | >60 (predicted) |

| N-(5-Chloro-2-hydroxyphenyl) analog | 383.71 | 2.8 | 0.15 | 45 (in vitro) |

| Thiophene-thiazole analog (CAS 2147485-13-8) | 368.3 | 3.2 | 0.02 | 30 |

*Predicted using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing N-(2-oxotetrahydrothiophen-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with tetrazole ring formation using sodium azide, followed by coupling with a trifluoromethylphenyl group. Cyclization steps may employ reagents like iodine and triethylamine in solvents such as DMF (). Yield optimization depends on solvent choice (e.g., acetonitrile for rapid reflux) and temperature control. For example, cyclization in DMF at 80–100°C for 1–3 hours improves product purity . Post-synthesis purification via recrystallization or column chromatography is critical .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive 3D structural data if crystalline samples are obtained .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Tetrazole derivatives are often screened for antimicrobial or enzyme-inhibitory activity. For example, pH-dependent antimicrobial assays (e.g., testing at pH 5.5 vs. 7.4) can reveal activity variations linked to protonation states of the tetrazole ring . Standard protocols include broth microdilution (MIC determination) and cell viability assays (e.g., MTT for cytotoxicity) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what factors contribute to variability?

- Methodological Answer : Scalability requires solvent optimization (e.g., switching from THF to EtOH for cost-effectiveness) and catalyst loading adjustments. demonstrates that yields vary significantly with temperature (e.g., 60% at 173°C vs. 93% at 230°C). Process analytical technology (PAT), such as in-situ FTIR, enables real-time monitoring of intermediate formation .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent DMSO concentration). Reproducibility studies should standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate target engagement via methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational strategies are used to predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models binding to enzymes like cyclooxygenase-2. Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) influencing reactivity. Pharmacophore mapping aligns structural features with known bioactive scaffolds .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for this compound?

- Methodological Answer : Solubility discrepancies stem from solvent polarity (e.g., DMSO vs. water) and pH. Use the shake-flask method with HPLC quantification under standardized conditions (e.g., 25°C, pH 7.4 buffer). Co-solvency approaches (e.g., PEG-400/water mixtures) can improve reproducibility .

Key Synthesis Methods Table

| Step | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Tetrazole Formation | NaN₃, DMF, 100°C, 12 h | 50–70% | |

| Cyclization | I₂, Et₃N, DMF, 80°C, 2 h | 60–93% | |

| Purification | Recrystallization (EtOH/H₂O) | 85–95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.